Cas no 5447-77-8 (1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate)
5447-77-8 structure
Product Name:1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate
CAS No:5447-77-8
MF:C19H23NO6
MW:361.38902592659
CID:386072
PubChem ID:226765
Update Time:2025-04-19
1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate
- triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate
- AC1L5F03
- AC1Q4QK4
- AG-K-04192
- AR-1L7290
- CTK1H4843
- NSC17518
- NSC-17518
- DTXSID20280589
- 5447-77-8
-
- Inchi: 1S/C19H23NO6/c1-4-24-17(21)14(12-20)15(13-10-8-7-9-11-13)16(18(22)25-5-2)19(23)26-6-3/h7-11,14-16H,4-6H2,1-3H3
- InChI Key: RKEGILHUIYDUHE-UHFFFAOYSA-N
- SMILES: O(CC)C(C(C(=O)OCC)C(C1C=CC=CC=1)C(C#N)C(=O)OCC)=O
Computed Properties
- Exact Mass: 361.15259
- Monoisotopic Mass: 361.153
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 12
- Complexity: 513
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 103Ų
Experimental Properties
- Density: 1.168
- Boiling Point: 488.4°Cat760mmHg
- Flash Point: 212.2°C
- Refractive Index: 1.506
- PSA: 102.69
- LogP: 2.21548
1,1,3-triethyl 3-cyano-2-phenyl-propane-1,1,3-tricarboxylate Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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